
Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Deoxyfluorination and Amide Bond Formation
Pentafluoropyridine, a closely related compound, is utilized in the deoxyfluorination of carboxylic acids to acyl fluorides under mild conditions. This technique enables the one-pot formation of amides via in situ generation of acyl fluorides, streamlining the synthesis of amides with yields of up to 94% (Brittain & Cobb, 2021).
Catalysis and Synthesis Enhancement
Pentafluorophenylammonium triflate (PFPAT) has been highlighted as a potent catalyst for synthesizing 2,4,6-triarylpyridines, demonstrating advantages such as short reaction times, high yields, and environmentally friendly conditions due to the absence of volatile organic solvents (Montazeri & Mahjoob, 2012). Moreover, it catalyzes the facile construction of chromeno[2,3-d]pyrimidinone derivatives with significant antimicrobial activity, emphasizing its role in green chemistry and pharmaceutical synthesis (Ghashang, Mansoor, & Aswin, 2013).
Advanced Material Development
The reactivity of pentafluorophenyl-containing compounds extends into material science, where they serve as building blocks for highly fluorinated polymers. These polymers exhibit unique properties, such as selective binding to fluoride anions, making them suitable for various sensory applications (Ding & Day, 2006).
Organocatalysis
Pentafluorophenylammonium triflate is an effective catalyst for esterification, thioesterification, transesterification, and macrolactone formation, highlighting its versatility and efficiency in promoting condensation reactions under mild conditions, thus aligning with green chemistry principles (Funatomi, Wakasugi, Misaki, & Tanabe, 2006).
Safety And Hazards
“Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate” is classified as having Acute Toxicity 4 (H302, H312, H332), which means it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation (H315) and serious eye irritation (H319) . It is also classified as STOT SE 3 (H335), indicating it may cause respiratory irritation .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5F5N2O2S/c16-8-9(17)11(19)13(12(20)10(8)18)24-15(23)7-5-25-14(22-7)6-2-1-3-21-4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRLGPDYSCUADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5F5N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594468 | |
| Record name | Pentafluorophenyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate | |
CAS RN |
906352-58-7 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 2-(3-pyridinyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906352-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorophenyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



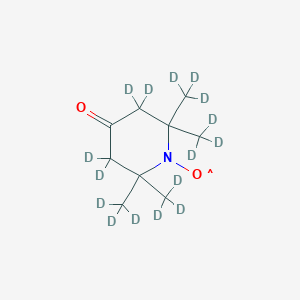
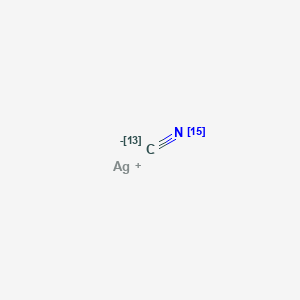







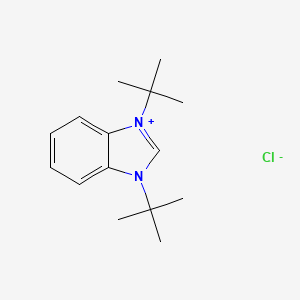

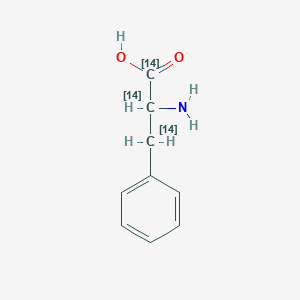
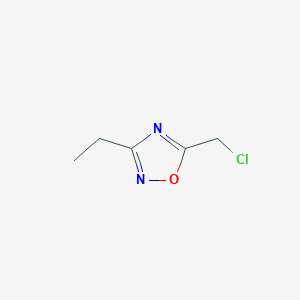
![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1602684.png)